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molecular formula C10H18F2 B092076 4-Tert-butyl-1,1-difluorocyclohexane CAS No. 19422-34-5

4-Tert-butyl-1,1-difluorocyclohexane

Cat. No. B092076
M. Wt: 176.25 g/mol
InChI Key: PZMAZSVVXRCWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06222064B1

Procedure details

Table 6 summarizes the results obtained on fluorination of 4-t-butyl cyclohexanone with the aminosulfur trifluorides. All of the compositions examined except N-naphthyl-N-phenylaminosulfur trifluoride converted the ketone to a mixture of 4-t-butyl-difluorocyclohexane and 4-t-butyl-1-fluorocyclohexene, with the former predominating. The fluorination of this ketone was much slower than observed for the fluorination of cyclooctanol. A complete conversion to the fluorinated products required several days at room temperature in CH2Cl2. However, addition of a catalytic amount of HF (generated in-situ from EtOH) accelerated the rate of reaction considerably. The reaction time was reduced from several days to ˜16 h when the diaryl, arylalkyl, and N-methoxyethyl-N-phenylaminosulfur trifluorides were reacted with 4-t-butylcyclohexanone in the presence of HF. The effect of HF on reaction rate was, however, less pronounced with the alkoxyalkyl aminosulfur trifluorides 37 and 41. A reasonable reaction time (40 h) for complete fluorination of the ketone with bis(methoxyethyl-aminosulfur trifluoride (41) was obtained when the reaction was carried out at 40° C.
Name
alkoxyalkyl aminosulfur trifluorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
N-naphthyl-N-phenylaminosulfur trifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
4-t-butyl-1-fluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
diaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
arylalkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
N-methoxyethyl-N-phenylaminosulfur trifluorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]1([N:11]([S:18]([F:21])([F:20])[F:19])[C:12]2C=CC=C[CH:13]=2)C2C(=CC=CC=2)C=C[CH:2]=1.C(C1CC[C:29](=[O:32])CC1)(C)(C)C.C(C1CCC(F)(F)CC1)(C)(C)C.C(C1CCC(F)=CC1)(C)(C)C.[CH:56]1([OH:64])CCCCCCC1.COCCN(S(F)(F)F)C>C(Cl)Cl.CCO>[CH3:56][O:64][CH2:2][CH2:1][N:11]([S:18]([F:21])([F:20])[F:19])[CH2:12][CH2:13][O:32][CH3:29]

Inputs

Step One
Name
alkoxyalkyl aminosulfur trifluorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN(C)S(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Four
Name
N-naphthyl-N-phenylaminosulfur trifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N(C1=CC=CC=C1)S(F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)(F)F
Name
4-t-butyl-1-fluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1CC=C(CC1)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCC1)O
Step Nine
Name
diaryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
arylalkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-methoxyethyl-N-phenylaminosulfur trifluorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
several days
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the rate of reaction considerably
WAIT
Type
WAIT
Details
The reaction time was reduced from several days to ˜16 h
CUSTOM
Type
CUSTOM
Details
The effect of HF on reaction rate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COCCN(CCOC)S(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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